molecular formula C10H14ClNS B1428153 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole CAS No. 170881-63-7

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole

Cat. No. B1428153
M. Wt: 215.74 g/mol
InChI Key: GWCSDDRLXIZTEF-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” is likely to be an organic compound containing a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . The “2-(Chloromethyl)” part suggests the presence of a chloromethyl group attached to the second carbon of the thiazole ring. The “4-cyclohexyl” part indicates a cyclohexyl group attached to the fourth carbon of the thiazole ring .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” would consist of a thiazole ring with a chloromethyl group attached to one carbon and a cyclohexyl group attached to another carbon .


Chemical Reactions Analysis

The chemical reactions of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” could involve the chloromethyl group, which is a good leaving group, or the thiazole ring, which can act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis:

    • Liu et al. (2008) discussed the synthesis and molecular structure of a closely related compound, 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, highlighting its formation mechanism and crystal structure (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).
  • Metabolic Processes in Different Biological Systems:

  • Photophysical Properties and Excited-State Processes:

    • Liang and Fang (2021) conducted theoretical investigations on the excited-state intramolecular proton transfer (ESIPT) processes of derivatives of 2-(2'-hydroxyphenyl)-4-chloromethylthiazole, providing insights into their photophysical properties (Xiuning Liang, H. Fang, 2021).
  • Synthesis and Applications in Medicinal Chemistry:

    • A review by Nayak and Gaonkar (2019) highlighted the significance of thiazole derivatives in drug design, citing their varied applications as bioactive agents and their potential in new drug development (Swarnagowri Nayak, S. L. Gaonkar, 2019).
  • Application in Corrosion Inhibition:

Safety And Hazards

While specific safety and hazard data for “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” is not available, similar compounds with a chloromethyl group can be corrosive and toxic if inhaled .

Future Directions

The future directions for research on “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” could involve exploring its potential applications in various fields such as medicinal chemistry, given the biological activity of thiazole compounds .

properties

IUPAC Name

2-(chloromethyl)-4-cyclohexyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSDDRLXIZTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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